molecular formula C9H14N2OS B15151114 4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one

4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one

Katalognummer: B15151114
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: APJNBAHDDFOIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’H-spiro[4-azabicyclo[222]octane-2,2’-[1,3]thiazolidin]-4’-one is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’H-spiro[4-azabicyclo[2.2.2]octane-2,2’-[1,3]thiazolidin]-4’-one typically involves multi-step organic reactions. One common method includes the reaction of 3-quinuclidinone with thiazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4’H-spiro[4-azabicyclo[2.2.2]octane-2,2’-[1,3]thiazolidin]-4’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkyl groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4’H-spiro[4-azabicyclo[2.2.2]octane-2,2’-[1,3]thiazolidin]-4’-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of 4’H-spiro[4-azabicyclo[2.2.2]octane-2,2’-[1,3]thiazolidin]-4’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[4-azabicyclo[2.2.2]octane-2,2’-oxirane]
  • 1-azabicyclo[2.2.2]octane derivatives

Uniqueness

4’H-spiro[4-azabicyclo[2.2.2]octane-2,2’-[1,3]thiazolidin]-4’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C9H14N2OS

Molekulargewicht

198.29 g/mol

IUPAC-Name

spiro[1,3-thiazolidine-2,3'-1-azabicyclo[2.2.2]octane]-4-one

InChI

InChI=1S/C9H14N2OS/c12-8-5-13-9(10-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)

InChI-Schlüssel

APJNBAHDDFOIDD-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C3(C2)NC(=O)CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.